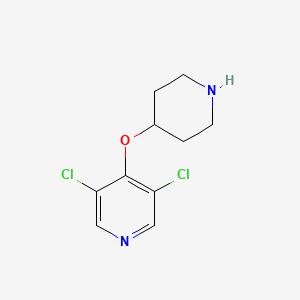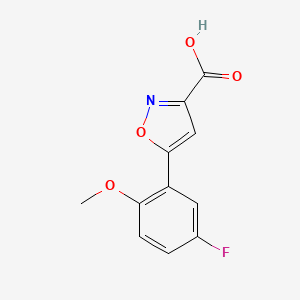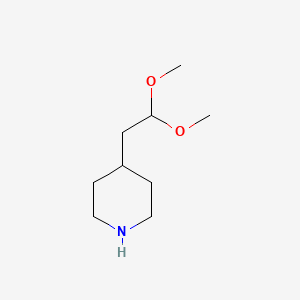
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a propanol group at the 3-position of the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable reducing agent to yield the corresponding alcohol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete reduction of the aldehyde group to the alcohol.
化学反应分析
3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alcohol group in the compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
相似化合物的比较
3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of a phenyl group attached to the pyrazole ring. It may exhibit different biological activities and chemical reactivity compared to this compound.
3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-amine: This compound has an amine group instead of an alcohol group at the 3-position of the pyrazole ring. It may have different pharmacological properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and chemical reactivity.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-(1-phenylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,15H,4-5,8H2 |
InChI 键 |
MVDPUYNGFWJESA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)











![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)
